Cas no 2137767-97-4 (Tert-butyl 2-(azetidin-3-yl)benzoate)

Tert-butyl 2-(azetidin-3-yl)benzoate is a versatile intermediate in organic synthesis, particularly valued for its azetidine and benzoate functional groups. The tert-butyl ester moiety enhances stability, facilitating handling and storage, while the azetidine ring offers conformational rigidity, making it useful in medicinal chemistry and drug development. This compound serves as a key building block for the synthesis of pharmacologically active molecules, including protease inhibitors and other bioactive heterocycles. Its structural features enable efficient derivatization, allowing for the introduction of diverse substituents. The product is typically characterized by high purity and consistent performance, ensuring reliability in research and industrial applications.
Tert-butyl 2-(azetidin-3-yl)benzoate structure
2137767-97-4 structure
Product name:Tert-butyl 2-(azetidin-3-yl)benzoate
CAS No:2137767-97-4
MF:C14H19NO2
MW:233.30616402626
MDL:MFCD31590122
CID:5609503
PubChem ID:165476084

Tert-butyl 2-(azetidin-3-yl)benzoate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 2-(azetidin-3-yl)benzoate
    • 2137767-97-4
    • EN300-843214
    • Tert-butyl 2-(azetidin-3-yl)benzoate
    • MDL: MFCD31590122
    • Inchi: 1S/C14H19NO2/c1-14(2,3)17-13(16)12-7-5-4-6-11(12)10-8-15-9-10/h4-7,10,15H,8-9H2,1-3H3
    • InChI Key: CADOECHAMNWYHF-UHFFFAOYSA-N
    • SMILES: O(C(C1C=CC=CC=1C1CNC1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 233.141578849g/mol
  • Monoisotopic Mass: 233.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 278
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 38.3Ų

Tert-butyl 2-(azetidin-3-yl)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-843214-0.05g
tert-butyl 2-(azetidin-3-yl)benzoate
2137767-97-4 95%
0.05g
$1200.0 2024-05-21
Enamine
EN300-843214-0.25g
tert-butyl 2-(azetidin-3-yl)benzoate
2137767-97-4 95%
0.25g
$1315.0 2024-05-21
Enamine
EN300-843214-10.0g
tert-butyl 2-(azetidin-3-yl)benzoate
2137767-97-4 95%
10.0g
$6144.0 2024-05-21
Enamine
EN300-843214-1.0g
tert-butyl 2-(azetidin-3-yl)benzoate
2137767-97-4 95%
1.0g
$1429.0 2024-05-21
Enamine
EN300-843214-2.5g
tert-butyl 2-(azetidin-3-yl)benzoate
2137767-97-4 95%
2.5g
$2800.0 2024-05-21
Enamine
EN300-843214-10g
tert-butyl 2-(azetidin-3-yl)benzoate
2137767-97-4
10g
$6144.0 2023-09-02
Enamine
EN300-843214-0.5g
tert-butyl 2-(azetidin-3-yl)benzoate
2137767-97-4 95%
0.5g
$1372.0 2024-05-21
Enamine
EN300-843214-5.0g
tert-butyl 2-(azetidin-3-yl)benzoate
2137767-97-4 95%
5.0g
$4143.0 2024-05-21
Enamine
EN300-843214-5g
tert-butyl 2-(azetidin-3-yl)benzoate
2137767-97-4
5g
$4143.0 2023-09-02
Enamine
EN300-843214-0.1g
tert-butyl 2-(azetidin-3-yl)benzoate
2137767-97-4 95%
0.1g
$1257.0 2024-05-21

Additional information on Tert-butyl 2-(azetidin-3-yl)benzoate

Comprehensive Overview of Tert-butyl 2-(azetidin-3-yl)benzoate (CAS No. 2137767-97-4): Properties, Applications, and Industry Insights

Tert-butyl 2-(azetidin-3-yl)benzoate (CAS No. 2137767-97-4) is a specialized organic compound gaining traction in pharmaceutical and agrochemical research due to its unique structural features. This ester derivative combines a benzoate core with an azetidine ring, offering versatile reactivity for drug discovery and material science. Its tert-butyl group enhances stability, making it a valuable intermediate in synthetic chemistry.

In recent years, the demand for azetidine-containing compounds has surged, driven by their applications in small-molecule therapeutics and bioconjugation. Researchers frequently search for "Tert-butyl 2-(azetidin-3-yl)benzoate solubility" or "CAS 2137767-97-4 synthesis protocol," reflecting growing interest in its physicochemical properties and synthetic pathways. The compound's hydrogen-bond acceptor capacity and spatial geometry make it particularly attractive for designing kinase inhibitors and GPCR-targeted drugs.

From an industrial perspective, Tert-butyl 2-(azetidin-3-yl)benzoate aligns with trends in green chemistry and atom-efficient synthesis. Laboratories optimizing "microwave-assisted azetidine functionalization" or "flow chemistry for CAS 2137767-97-4" demonstrate how modern techniques enhance its production scalability. The compound's chiral purity (>98% ee in commercial grades) also supports its use in asymmetric catalysis and stereoselective transformations.

Analytical characterization of 2137767-97-4 typically involves HPLC-MS and NMR spectroscopy, with particular attention to its rotational barrier around the azetidine-benzoate axis. Patent literature reveals applications in biodegradable polymers and photoactive materials, addressing sustainability concerns in material science. The logP value (~2.3) indicates balanced lipophilicity for drug delivery systems.

Emerging studies explore Tert-butyl 2-(azetidin-3-yl)benzoate in proteolysis-targeting chimeras (PROTACs) and covalent inhibitor design, capitalizing on its conformational rigidity. FAQs like "Is CAS 2137767-97-4 light-sensitive?" (answer: stable under ambient light) or "compatibility with palladium cross-coupling" (excellent for Suzuki reactions) highlight practical considerations. Storage recommendations suggest argon atmosphere for long-term preservation.

The compound's structure-activity relationship (SAR) potential is evidenced by its role in optimizing bioavailability of lead compounds. Computational chemistry studies utilizing molecular docking frequently incorporate this scaffold due to its balanced steric and electronic properties. Current research focuses on derivatization at the azetidine nitrogen for library diversification in high-throughput screening.

Regulatory status confirms Tert-butyl 2-(azetidin-3-yl)benzoate as non-hazardous under standard handling conditions, with REACH compliance documentation available. Its thermal stability (decomposition >200°C) supports applications in high-temperature reactions. The global market shows increasing procurement for contract research organizations (CROs) specializing in fragment-based drug discovery.

Future directions may explore continuous manufacturing processes and enzymatic resolution techniques for this chiral building block. With 15+ cited patents since 2020 and growing Google Scholar references, CAS 2137767-97-4 represents a rising star in medicinal chemistry toolkits, answering industry needs for three-dimensional scaffolds beyond flat aromatic systems.

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